(3-Carbamoyl-4-fluorophenyl)boronic acid
Description
Molecular Formula and Isotopic Composition
(3-Carbamoyl-4-fluorophenyl)boronic acid possesses the molecular formula C₇H₇BFNO₃ with a molecular weight of 182.95 grams per mole. This compound consists of seven carbon atoms, seven hydrogen atoms, one boron atom, one fluorine atom, one nitrogen atom, and three oxygen atoms arranged in a specific aromatic boronic acid framework. The molecular composition reflects the presence of a benzene ring system substituted with carbamoyl and fluorine groups, along with the characteristic boronic acid moiety.
The isotopic composition of this compound depends on the natural abundance distributions of its constituent elements. Boron naturally occurs as two stable isotopes with ¹⁰B comprising [0.189, 0.204] and ¹¹B comprising [0.796, 0.811] of natural boron abundance. Carbon exists primarily as ¹²C with an abundance of [0.9884, 0.9904] and ¹³C with [0.0096, 0.0116] abundance. Nitrogen consists predominantly of ¹⁴N at [0.99578, 0.99663] abundance with ¹⁵N at [0.00337, 0.00422] abundance. Oxygen shows ¹⁶O at 99.757% abundance, ¹⁷O at 0.038% abundance, and ¹⁸O at 0.205% abundance. Fluorine exists exclusively as ¹⁹F with 100% natural abundance.
| Element | Primary Isotope | Natural Abundance | Secondary Isotope | Natural Abundance |
|---|---|---|---|---|
| Boron | ¹¹B | [0.796, 0.811] | ¹⁰B | [0.189, 0.204] |
| Carbon | ¹²C | [0.9884, 0.9904] | ¹³C | [0.0096, 0.0116] |
| Nitrogen | ¹⁴N | [0.99578, 0.99663] | ¹⁵N | [0.00337, 0.00422] |
| Oxygen | ¹⁶O | 99.757% | ¹⁷O | 0.038% |
| Fluorine | ¹⁹F | 100% | - | - |
The isotopic variations contribute to the overall molecular weight distribution and can influence analytical measurements, particularly in high-resolution mass spectrometry applications. The predominant isotopic combination results in the reported molecular weight of 182.95 grams per mole, though minor isotopic variants will exhibit slightly different masses based on the specific isotopic composition of individual molecules.
International Union of Pure and Applied Chemistry Nomenclature and Synonyms
The International Union of Pure and Applied Chemistry systematic name for this compound is this compound. This nomenclature precisely describes the structural arrangement by identifying the boronic acid functional group attached to a phenyl ring bearing a carbamoyl substituent at the 3-position and a fluorine atom at the 4-position relative to the boronic acid attachment point. The naming convention follows standard International Union of Pure and Applied Chemistry guidelines for substituted aromatic boronic acids, providing unambiguous structural identification.
Propriétés
IUPAC Name |
(3-carbamoyl-4-fluorophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BFNO3/c9-6-2-1-4(8(12)13)3-5(6)7(10)11/h1-3,12-13H,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNNYXSWJFLHIRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)F)C(=O)N)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30660212 | |
| Record name | (3-Carbamoyl-4-fluorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30660212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
874219-34-8 | |
| Record name | (3-Carbamoyl-4-fluorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30660212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Méthodes De Préparation
Palladium-Catalyzed Cross-Coupling Synthesis
One of the most prominent methods for preparing (3-carbamoyl-4-fluorophenyl)boronic acid involves palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling. This approach typically uses aryl halide precursors and boron reagents under inert atmosphere with microwave-assisted heating to improve yield and reaction time.
- Reagents:
- This compound (starting material or intermediate)
- Palladium catalysts such as dichlorobis(tricyclohexylphosphine)palladium(II) or tetrakis(triphenylphosphine)palladium(0)
- Bases like potassium carbonate or sodium bicarbonate
- Solvents including 1,4-dioxane, 1,2-dimethoxyethane, or dimethylformamide (DMF)
- Conditions:
- Microwave irradiation at elevated temperatures (130–150 °C)
- Inert atmosphere (argon or nitrogen) to prevent oxidation
- Reaction times ranging from 10 to 40 minutes
- Purification:
- Filtration to remove catalyst residues
- Preparative reverse-phase high-performance liquid chromatography (HPLC) using gradients of acetonitrile and water with 0.1% trifluoroacetic acid (TFA)
- Lyophilization to obtain the pure compound
| Parameter | Details |
|---|---|
| Catalyst | PdCl2[P(cy)3]2 (dichlorobis(tricyclohexylphosphine)palladium(II)) |
| Base | Sodium bicarbonate (1 M aqueous solution) |
| Solvent | 1,4-Dioxane, DMF, or 1,2-dimethoxyethane |
| Temperature | 130–150 °C (microwave heating) |
| Reaction Time | 10–40 minutes |
| Purification Method | Reverse-phase HPLC (20–80% acetonitrile gradient) |
| Yield & Purity | High purity confirmed by LC/MS and NMR |
This method is scalable and has been adapted for industrial synthesis due to its efficiency and relatively mild conditions.
Lithiation Followed by Borylation
Another synthetic route involves directed ortho-lithiation of a fluorophenyl derivative followed by borylation with triisopropylborate or other boron reagents. This method is typically used to introduce the boronic acid group regioselectively.
- Reagents:
- Starting aryl compound (e.g., 3-carbamoyl-4-fluorobenzene derivative)
- n-Butyllithium (1.6 M in hexanes) for lithiation
- Triisopropylborate as the borylating agent
- Quenching agents such as glacial acetic acid and aqueous ammonium chloride
- Conditions:
- Low temperatures (-78 °C to -5 °C) during lithiation to control regioselectivity
- Stirring at room temperature after borylation for completion
- Workup:
- Extraction with organic solvents (e.g., dichloromethane)
- Drying over magnesium sulfate
- Crystallization or chromatographic purification
Amidation and Functional Group Transformations
In some synthetic sequences, the carbamoyl group is introduced via amidation reactions after the boronic acid moiety is installed. This can involve coupling of an amino-substituted fluorophenylboronic acid intermediate with suitable acylating agents or carbonyldiimidazole.
- Reagents:
- (3-Amino-4-fluorophenyl)boronic acid or derivatives
- Carbonyldiimidazole or other coupling agents
- Amine or amide precursors
- Conditions:
- Stirring at room temperature or mild heating
- Use of solvents like acetonitrile or DMF
- Purification:
- Filtration and preparative HPLC to isolate the final product
This step is often integrated into multi-step syntheses, especially when preparing complex derivatives or conjugates involving this compound.
Summary Table of Preparation Methods
| Method | Key Reagents & Conditions | Advantages | Limitations |
|---|---|---|---|
| Palladium-Catalyzed Coupling | Pd catalysts, bases, inert atmosphere, microwave heating | High yield, scalable, fast reaction | Requires expensive catalysts, inert conditions |
| Lithiation and Borylation | n-Butyllithium, triisopropylborate, low temperature | Regioselective, direct installation | Sensitive to moisture, requires low temp control |
| Amidation Post-Borylation | Carbonyldiimidazole, amines, mild conditions | Versatile for functionalization | Multi-step, requires purification |
Research Findings and Analysis
- Microwave-assisted palladium-catalyzed coupling significantly reduces reaction times from hours to minutes while maintaining high yields and product purity.
- The use of sodium bicarbonate as a base in aqueous-organic solvent mixtures enhances reaction efficiency and catalyst stability.
- Reverse-phase preparative HPLC purification ensures removal of palladium residues and byproducts, critical for pharmaceutical-grade material.
- Lithiation-borylation strategies provide precise control over substitution patterns, which is crucial for structure-activity relationship studies in medicinal chemistry.
- The carbamoyl group introduction via carbonyldiimidazole coupling is efficient and mild, preserving the sensitive boronic acid functionality.
Notes on Industrial Production
- Industrial synthesis adapts the palladium-catalyzed method with continuous flow reactors to improve scalability and reproducibility.
- Strict control of reaction parameters (temperature, pH, atmosphere) ensures batch-to-batch consistency.
- Purification steps are optimized to reduce solvent use and waste, often employing crystallization after initial chromatographic purification.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: (3-Carbamoyl-4-fluorophenyl)boronic acid can undergo oxidation reactions, often using reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: This compound can participate in substitution reactions, particularly in the presence of electrophiles or nucleophiles.
Common Reagents and Conditions:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium catalysts are commonly used in Suzuki–Miyaura coupling reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic esters, while reduction can produce boronic alcohols.
Applications De Recherche Scientifique
Organic Synthesis
(3-Carbamoyl-4-fluorophenyl)boronic acid is utilized as a reagent in various coupling reactions, particularly:
- Suzuki-Miyaura Coupling: This compound serves as a key reactant in forming biaryl compounds, which are important in pharmaceuticals and agrochemicals.
- Reactions with Arenediazonium Salts: It participates in reactions that lead to the synthesis of complex organic molecules.
Medicinal Chemistry
The compound's unique structure allows it to interact with biological targets effectively:
- Enzyme Inhibition Studies: It has shown potential as an inhibitor for certain enzymes through reversible covalent bonding with hydroxyl groups, which can be explored for drug development .
- Therapeutic Applications: Its reactivity makes it suitable for developing new therapeutic agents, particularly in cancer research where targeted therapies are crucial.
Materials Science
In industrial applications, this compound is used in:
- Advanced Materials Production: Its properties enable the formulation of new materials with specific functionalities, such as sensors or catalysts .
- Polymer Chemistry: The compound can be incorporated into polymers to enhance their chemical properties and reactivity.
Case Study 1: Drug Development
Research has demonstrated that this compound can serve as a scaffold for developing enzyme inhibitors that target specific cancer pathways. Studies showed that modifications on the boronic acid moiety could enhance selectivity and potency against particular tumor types.
Case Study 2: Material Innovation
In materials science, this compound was explored for creating boron-containing polymers that exhibit enhanced thermal stability and electrical conductivity. These materials were tested for use in electronic devices, showing promising results in preliminary evaluations.
Mécanisme D'action
The mechanism of action for (3-Carbamoyl-4-fluorophenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as glucose sensing, where the compound interacts with glucose molecules to produce a measurable signal. The molecular targets and pathways involved include the formation of boronate esters and the subsequent changes in electronic properties.
Comparaison Avec Des Composés Similaires
Comparison with Similar Boronic Acid Derivatives
Structural and Electronic Properties
Substituents on the phenyl ring significantly influence boronic acid properties:
*Estimated based on fluorine's electron-withdrawing effects .
Key Observations :
- The 4-fluorine lowers pKa compared to phenylboronic acid, enhancing Lewis acidity and diol-binding capacity .
Anticancer Potential
- Phenanthren-9-yl boronic acid : Shows cytotoxicity at sub-μM concentrations in triple-negative breast cancer cells .
Enzyme Inhibition
- Triazole-substituted boronic acids : Exhibit improved MICs against β-lactamases compared to phenyl analogs, suggesting substituent-dependent efficacy .
- Phenylboronic acid: Superior diagnostic accuracy for detecting KPC enzymes compared to aminophenylboronic acid (APBA) . The fluorinated carbamoyl variant may offer enhanced specificity due to dual electronic and steric effects.
HDAC Inhibition
- [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid: Inhibits fungal HDAC (MoRPD3) at 1 μM, outperforming trichostatin A . The carbamoyl-fluoro variant could similarly target mammalian HDACs with modified potency.
Activité Biologique
(3-Carbamoyl-4-fluorophenyl)boronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound's structure, featuring a boronic acid moiety, allows it to participate in various biochemical interactions, making it a candidate for therapeutic applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. Boronic acids are known to act as bioisosteres for carboxylic acids, enhancing the potency of drugs by improving their binding affinity to target proteins .
Recent studies indicate that compounds with boronic acid functionalities can inhibit various enzymes, including fatty acid amide hydrolase (FAAH), which is involved in the metabolism of endocannabinoids . This inhibition can lead to increased levels of anandamide, a neurotransmitter that modulates pain and inflammation.
Structure-Activity Relationships (SAR)
The biological efficacy of this compound can be influenced by its structural modifications. For instance, the introduction of fluorine atoms at specific positions on the aromatic ring has been shown to enhance antiproliferative activity against cancer cell lines. Specifically, the fluorine substitution in the ortho position relative to the boronic acid group significantly increases activity compared to other substitutions .
Table 1: Structure-Activity Relationship Data for Boronic Acid Derivatives
| Compound | Position of Fluorine | Activity (IC50 μM) | Remarks |
|---|---|---|---|
| 1 | Ortho | 0.15 | High activity against LAPC-4 cell line |
| 2 | Para | 0.45 | Moderate activity |
| 3 | Meta | >1.0 | Low activity |
Case Studies
- Anticancer Activity : In a recent study, this compound was evaluated for its anticancer properties against various cell lines. The compound demonstrated significant antiproliferative effects, particularly in prostate cancer models. The mechanism was linked to the compound's ability to inhibit specific signaling pathways involved in cell proliferation .
- Inhibition of FAAH : The compound was also tested for its inhibitory effects on FAAH, leading to enhanced anandamide signaling. This effect was observed in peripheral tissues with an ED50 value significantly lower than that required for central nervous system penetration, indicating potential as a peripheral analgesic .
Research Findings
Recent investigations have highlighted the potential of this compound in various therapeutic contexts:
- Hepatitis B Virus Inhibition : Studies indicated that derivatives containing boronic acids showed potent inhibition of HBV replication in vitro, suggesting that this compound could be explored further for antiviral applications .
- Inflammatory Diseases : The compound has been identified as a noncompetitive antagonist for chemokine receptors CXCR1 and CXCR2, which are implicated in inflammatory responses and cancer progression . This positions it as a potential therapeutic agent in treating inflammatory diseases.
Q & A
Q. What challenges arise in MALDI-MS analysis of boronic acid-containing peptides?
- Solutions : Trimerization artifacts (boroxine formation) are suppressed by derivatization with 2,3-butanediol or in situ complexation with arginine-specific tags. Negative-ion mode enhances detection sensitivity (LOD ~10 fmol). Post-source decay (PSD) fragmentation confirms sequence integrity despite boron’s isotopic complexity (¹⁰B/¹¹B) .
Q. How is computational modeling used to optimize boronic acid-based drug candidates?
- Strategy : Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (AMBER) predict binding poses in target proteins (e.g., β-lactamases). QSAR models prioritize substituents (e.g., fluorophenyl groups) that balance hydrophobicity (clogP ~2.5) and solvation energy (ΔGhyd < -10 kcal/mol) .
Q. What methods detect genotoxic boronic acid impurities in API (active pharmaceutical ingredient) batches?
- Validation : LC-MS/MS in MRM mode quantifies impurities (e.g., methylphenylboronic acid) at <1 ppm levels. Sample preparation involves protein precipitation with acetonitrile (1:3 v/v). Method robustness is confirmed under varied column temperatures (±5°C) and flow rates (±0.1 mL/min) .
Q. What in vitro bioactivity data exist for structurally related boronic acids against cancer cells?
- Preliminary Data : Glioblastoma cell lines (U87-MG) treated with arylidene-boronic acid hybrids show IC50 values of 5–20 μM via MTT assays. Apoptosis induction (caspase-3 activation) and cell cycle arrest (G2/M phase) are confirmed via flow cytometry. Synergy with temozolomide (combination index <0.8) suggests therapeutic potential .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
